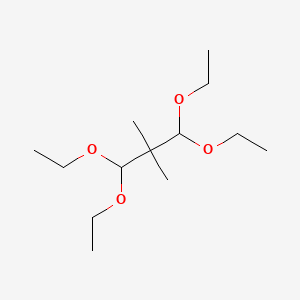
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester, and its derivatives have been extensively explored in organic chemistry for their unique properties and applications. Notable research includes the synthesis of heterocyclic quinones, which are biologically active compounds. Such compounds are prepared through deprotonation-condensation sequences involving carboxylic acids and esters, indicating the significant role of benzoic acid derivatives in the synthesis of complex organic molecules (Rebstock et al., 2004).
Hydrogen Bonding and Crystal Structures
The structural properties of benzoic acid derivatives have been studied to understand their hydrogen bonding patterns and crystal structures. Research on isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid reveals short hydrogen bonds between pyridine N atom and carboxyl O atom, highlighting the intricate structural properties of benzoic acid derivatives (Gotoh & Ishida, 2009).
Biological Applications
Benzoic acid derivatives exhibit a range of biological properties. For instance, 3-hydroxy benzoic acid and its derivatives possess antimicrobial, antialgal, and anti-inflammatory properties. These derivatives are used as preservatives in drugs, cosmetics, and food products, indicating their importance in various industries (Satpute et al., 2018). Moreover, the kinetic resolution of racemic secondary benzylic alcohols into optically active carboxylic esters, using benzoic anhydride and tetramisole derivatives, showcases the role of benzoic acid derivatives in producing chiral molecules (Shiina & Nakata, 2007).
Analytical and Industrial Applications
The determination of preservatives in various products like beverages and sauces utilizes benzoic acid derivatives. The stir-bar sorptive extraction technique followed by thermal desorption GC–MS analysis, for instance, is used for the determination of benzoic acid and its derivatives, underscoring their importance in analytical chemistry (Ochiai et al., 2002).
Metabolic Studies
The metabolism of novel nitric oxide–donating derivatives of benzoic acid, such as ZJM-289, has been extensively studied. These studies involve identifying major metabolites in biological matrices like plasma, bile, urine, and feces, offering insights into the pharmacological activities and metabolic pathways of benzoic acid derivatives (Li et al., 2011).
Propiedades
Número CAS |
29002-43-5 |
|---|---|
Nombre del producto |
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester |
Fórmula molecular |
C19H16N2O5 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H16N2O5/c1-12(2)25-15-7-3-5-14(11-15)19(22)26-18-16(21(23)24)9-8-13-6-4-10-20-17(13)18/h3-12H,1-2H3 |
Clave InChI |
ZJDNXLMHDBYEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Apariencia |
Solid powder |
Otros números CAS |
29002-43-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)



